cudratricusxanthone A

Übersicht

Beschreibung

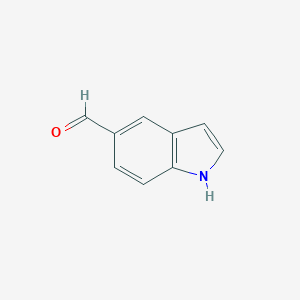

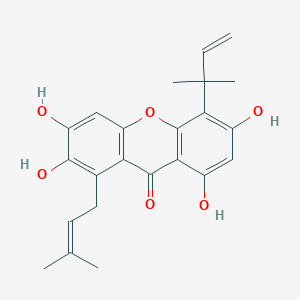

Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from Cudrania tricuspidata, a plant used in traditional Korean and Chinese medicines to treat neuritis and inflammation . CTXA has been shown to possess anti-inflammatory, anti-proliferative, and hepatoprotective activities .

Chemical Reactions Analysis

In the context of biological reactions, CTXA has been shown to inhibit lipid accumulation and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, two known inflammatory enzymes, in 3T3-L1 preadipocytes .Wissenschaftliche Forschungsanwendungen

Neuroinflammation Inhibition

Cudratricusxanthone A (CTXA) has been found to inhibit Lipopolysaccharide-Induced Neuroinflammation. It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes, and decreases the production of iNOS-derived nitric oxide and COX-2-derived prostaglandin E2 in Lipopolysaccharide (LPS)-stimulated mouse BV2 microglia . It also inhibits the p38 mitogen-activated protein kinase signaling pathway .

Anti-Adipogenic Effects

CTXA has been shown to inhibit lipid accumulation during 3T3-L1 preadipocyte differentiation . It suppresses the expression levels of CCAAT/enhancer-binding protein-α (C/EBP-α), peroxisome proliferator-activated receptor-γ (PPAR-γ), fatty acid synthase (FAS), and perilipin A .

Anti-Inflammatory Effects

In addition to its neuroinflammation inhibition, CTXA also has general anti-inflammatory effects. It attenuates tumor necrosis factor (TNF)-α-induced expression of iNOS in 3T3-L1 preadipocytes .

Regulation of Metabolic Pathways

CTXA up-regulates phosphorylation levels of cAMP-activated protein kinase (AMPK) while down-regulating expression and phosphorylation levels of acetyl-CoA carboxylase (ACC) during 3T3-L1 preadipocyte differentiation .

Anti-Proliferative Activity

Previous studies have shown that CTXA has anti-proliferative activities . However, the specific mechanisms and applications of this activity are not detailed in the available literature.

Hepatoprotective Activity

CTXA has been found to possess hepatoprotective activities . The specific mechanisms and applications of this activity are not detailed in the available literature.

Wirkmechanismus

Target of Action

Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from Cudrania tricuspidata. It primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandin E2 .

Mode of Action

CTXA interacts with its targets by suppressing their expression . This results in a decrease in the production of nitric oxide derived from iNOS and prostaglandin E2 derived from COX-2 . Additionally, CTXA inhibits the phosphorylation and degradation of IκB-α and blocks the nuclear translocation of p50 and p65 in lipopolysaccharide (LPS)-stimulated BV2 microglia . This suggests that CTXA has inhibitory effects on nuclear factor kappa B (NF-κB) DNA-binding activity .

Biochemical Pathways

The primary biochemical pathways affected by CTXA are the NF-κB and p38 mitogen-activated protein kinase (MAPK) pathways . The inhibition of these pathways leads to a decrease in the production of tumor necrosis factor-α, interleukin (IL)-1β, and IL-12 . These cytokines are key players in the inflammatory response, and their reduction contributes to the anti-inflammatory effects of CTXA .

Result of Action

The molecular and cellular effects of CTXA’s action include a decrease in the expression of iNOS and COX-2 enzymes, a decrease in the production of nitric oxide and prostaglandin E2, and a decrease in the production of pro-inflammatory cytokines . These effects contribute to the compound’s anti-inflammatory properties .

Action Environment

The action, efficacy, and stability of CTXA can be influenced by various environmental factors.

Safety and Hazards

Eigenschaften

IUPAC Name |

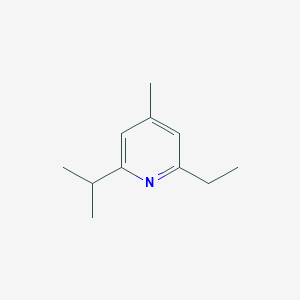

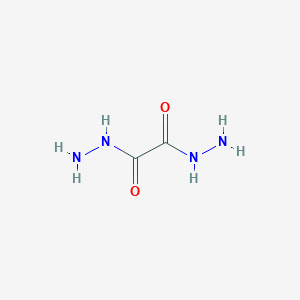

2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-6-23(4,5)19-14(25)9-13(24)18-21(28)17-12(8-7-11(2)3)20(27)15(26)10-16(17)29-22(18)19/h6-7,9-10,24-27H,1,8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEJTEBWTNXAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117920 | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cudratricusxanthone A | |

CAS RN |

740810-42-8 | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740810-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cudratricusxanthone A exert its antiproliferative effects on vascular smooth muscle cells (VSMCs)?

A: Cudratricusxanthone A inhibits the proliferation of VSMCs stimulated by platelet-derived growth factor-BB (PDGF-BB). It achieves this by suppressing the activity of PDGF-receptor beta tyrosine kinase and its downstream signaling pathways, including phospholipase C gamma1, Ras, and extracellular signal-regulated kinase 1/2 (ERK1/2). [, ] This inhibition of VSMC proliferation suggests potential applications in addressing cardiovascular diseases like atherosclerosis and restenosis. [, ]

Q2: What is the role of cudratricusxanthone A in neuroinflammation?

A: Cudratricusxanthone A demonstrates anti-neuroinflammatory effects by suppressing the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated BV2 microglia. [] It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-12. [] These effects are mediated by the inhibition of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. []

Q3: Can cudratricusxanthone A be used to treat sepsis?

A: Research suggests that cudratricusxanthone A possesses anti-septic properties. It has been shown to inhibit high-mobility group box 1 (HMGB1), a protein mediator of inflammation, and improve survival rates in a mouse sepsis model. []

Q4: Does cudratricusxanthone A offer protection against glutamate-induced neurotoxicity?

A: Yes, studies indicate that cudratricusxanthone A can protect mouse hippocampal cells from glutamate-induced neurotoxicity. [, ] This protective effect is linked to the compound's ability to induce heme oxygenase-1 (HO-1) expression and activity. [] HO-1 is an enzyme known for its antioxidant and cytoprotective properties.

Q5: How does cudratricusxanthone A affect lipid accumulation in adipocytes?

A: Cudratricusxanthone A exhibits anti-adipogenic properties by inhibiting lipid accumulation and reducing triglyceride content during the differentiation of 3T3-L1 preadipocytes. [] Mechanistically, it suppresses the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor-γ (PPAR-γ), along with enzymes involved in fatty acid synthesis like fatty acid synthase (FAS). []

Q6: What are the effects of cudratricusxanthone A on endothelial protein C receptor (EPCR) shedding?

A: Cudratricusxanthone A has been shown to inhibit EPCR shedding, a process involved in vascular inflammation. [] It achieves this by suppressing the activity of tumor necrosis factor-α converting enzyme (TACE), the enzyme responsible for cleaving EPCR from the cell surface. []

Q7: Does cudratricusxanthone A offer protection against liver injury?

A: Research indicates that cudratricusxanthone A can protect against liver injury induced by lipopolysaccharide (LPS). [] It reduces serum levels of liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST), decreases inflammatory cytokine production, and improves survival rates in LPS-treated mice. [] The hepatoprotective effects of cudratricusxanthone A are attributed to the activation of sirtuin-1 (SIRT1) signaling. []

Q8: What is the molecular formula and weight of cudratricusxanthone A?

A8: The molecular formula of cudratricusxanthone A is C23H24O6, and its molecular weight is 396.43 g/mol.

Q9: What spectroscopic data is available for characterizing cudratricusxanthone A?

A: The structure of cudratricusxanthone A has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , , , ] These techniques provide detailed information about the compound's structure, including the connectivity of atoms and the presence of functional groups.

Q10: What is known about the metabolism of cudratricusxanthone A?

A: Studies using human liver microsomes have identified eight metabolites of cudratricusxanthone A, formed through phase I and phase II metabolic reactions. [] Phase I metabolism primarily involved hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2D6, and CYP3A4. [] Phase II metabolism involved glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)